molecular formula C25H22N2O3S B11084482 Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate

Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B11084482
M. Wt: 430.5 g/mol
InChI Key: FLUTWNFHMUHCKN-UHFFFAOYSA-N
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Description

Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate typically involves the esterification of the corresponding carboxylic acid with butanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: Another ester with similar structural features but different alkyl groups.

    Methyl acetate: A simpler ester with different functional groups.

    Isopropyl butyrate: An ester with a different alkyl chain length and structure.

Uniqueness

Butyl 2-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct biological activities compared to other esters.

Properties

Molecular Formula

C25H22N2O3S

Molecular Weight

430.5 g/mol

IUPAC Name

butyl 2-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]benzoate

InChI

InChI=1S/C25H22N2O3S/c1-2-3-16-30-25(29)19-11-5-7-13-21(19)27-24(28)20-12-6-9-15-23(20)31-22-14-8-4-10-18(22)17-26/h4-15H,2-3,16H2,1H3,(H,27,28)

InChI Key

FLUTWNFHMUHCKN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N

Origin of Product

United States

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